molecular formula C5H3ClN2O B1319482 Pyrimidine-2-carbonyl chloride CAS No. 220769-83-5

Pyrimidine-2-carbonyl chloride

Cat. No. B1319482
M. Wt: 142.54 g/mol
InChI Key: FOVRZAGACROHCK-UHFFFAOYSA-N
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Description

Pyrimidine-2-carbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of pyrimidine-2-carbonyl chloride is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidine-2-carbonyl chloride can undergo various chemical reactions. For example, 2-chloro-4-(1 ‘,3-dithian-2’-yl)pyrimidine reacted with N,N-dimethylethylenediamine to give 2-[(N,N-dimethylaminoethyl)amino]-4-(1 ‘,3’-dithian-2 -yl) pyrimidine .


Physical And Chemical Properties Analysis

The molecular weight of Pyrimidine-2-carbonyl chloride is 142.54 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Anti-Alzheimer's Agents

Pyrimidine derivatives have been explored for their potential in treating neurological disorders, particularly Alzheimer's disease. The structural activity relationship-based medicinal perspectives emphasize the non-toxic nature and synthesizing practicability of pyrimidine scaffolds, making them attractive for drug development in neurological applications (Das et al., 2021).

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented, with numerous studies and patent literature supporting their efficacy in various cancer models. Pyrimidine-based scaffolds have shown the ability to interact with diverse enzymes, targets, and receptors, indicating their versatility in anticancer strategies (Kaur et al., 2014).

Anti-inflammatory Applications

Recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives highlight their potent inhibitory responses against key inflammatory mediators. This makes them promising candidates for the development of new anti-inflammatory agents (Rashid et al., 2021).

Role in Cancer Beyond Proliferation

Pyrimidine metabolism in cancer has been recognized not only for its role in cell proliferation but also for its non-proliferative functions. This includes effects on differentiation in various cancers, which could lead to new therapeutic options beyond traditional antimetabolites (Siddiqui & Ceppi, 2020).

Synthesis of Optoelectronic Materials

Pyrimidine derivatives are crucial in the synthesis of optoelectronic materials, including luminescent small molecules and chelate compounds. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).

Safety And Hazards

Pyrimidine-2-carbonyl chloride is classified as a dangerous substance. It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Recent developments in the synthesis of pyrimidines have focused on different types of cycloadditions, leading to the formation of the pyrimidine ring . Future research may continue to explore new synthesis methods and the potential pharmacological effects of pyrimidine derivatives .

properties

IUPAC Name

pyrimidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-4(9)5-7-2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVRZAGACROHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593432
Record name Pyrimidine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-carbonyl chloride

CAS RN

220769-83-5
Record name Pyrimidine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 0.837 g of 2-pyrimidinecarboxylic acid hydrochloride (prepared as described in S. Gronowitz et al. Ark. Chem, 1964, 22, 66-82), 30 mL of CHCl3 and 2 mL of thionyl chloride was heated at reflux for 12 h. After cooling to r.t., the suspension was filtered and the filtrate was evaporated to dryness in vacuo to afford 0.306 g (67%) of the title compound as a green solid used in the next step without further purification.
Quantity
0.837 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Massari, C Bertagnin, MC Pismataro… - European journal of …, 2021 - Elsevier
… -[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride 30 [32] or 7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride 31 [32]. As shown in Scheme 1, derivatives 30 and …
Number of citations: 18 www.sciencedirect.com
MC Pismataro, T Felicetti, C Bertagnin, MG Nizi… - European Journal of …, 2021 - Elsevier
… -[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride 41 [19] and 7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride 42 [19] with methyl 2-aminobenzoate in CH 2 Cl 2 …
Number of citations: 12 www.sciencedirect.com
R Bivacqua, M Barreca, V Spanò, MV Raimondi… - European Journal of …, 2023 - Elsevier
… 5-Methyl-7-phenyl- [1,2,4]triazolo[1,5-a] pyrimidine-2-carbonyl chloride 64 and 7-methyl-5-phenyl- [1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride 65 [76]were reacted with methyl 2-…
Number of citations: 9 www.sciencedirect.com
N Deorukhkar, C Besnard, L Guénée, C Piguet - Dalton Transactions, 2021 - pubs.rsc.org
… Pyrimidine-carboxylic acids, contrary to pyrazine-2-carboxylic acid, 16,62 could be activated in situ to pyrimidine-2-carbonyl chloride through standard reactions with either thionyl …
Number of citations: 11 pubs.rsc.org
V Haller - 2023 - ub01.uni-tuebingen.de
The aim of this thesis was the design and synthesis of novel p38α MAPK inhibitors to gain a better understanding of the SAR and the interaction of the type I ½ residues with the R-spine. …
Number of citations: 3 ub01.uni-tuebingen.de
J Liu, MFL Parker, S Wang, RR Flavell, FD Toste… - Chem, 2021 - cell.com
Found in biomolecules, pharmaceuticals, and agrochemicals, amide-containing molecules are ubiquitous in nature, and their derivatization represents a significant methodological goal …
Number of citations: 13 www.cell.com
L Liu, PD Johnson, ME Prime, V Khetarpal… - Journal of Medicinal …, 2021 - ACS Publications
The expanded polyglutamine-containing mutant huntingtin (mHTT) protein is implicated in neuronal degeneration of medium spiny neurons in Huntington’s disease (HD) for which …
Number of citations: 14 pubs.acs.org
A Piątek, C Chapuis - Helvetica Chimica Acta, 2016 - Wiley Online Library
Using a 19 F‐NMR analytical method, we have corrected and improved the linear correlation initially found between the diastereoselectivity observed during the EtMgBr conjugated …
Number of citations: 2 onlinelibrary.wiley.com
PC Branigan - Medicinal Chemistry, 1995 - pdfstore.patentorder.com
… The compounds which follow are obtained analogously by reacting the “amine derivatives” listed above with pyrimidine-2-carbonyl chloride: 1-(4-(pyrimidine-2-carbonylamino)benzoyl)-…
Number of citations: 0 pdfstore.patentorder.com

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